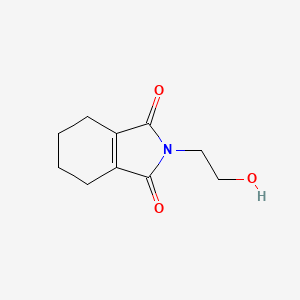
2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes both hydroxyethyl and isoindole functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with hydroxyethylating agents. One common method is the reaction of isoindole with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the double bonds in the isoindole ring are hydrogenated.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Major Products Formed
Oxidation: Ketone derivatives
Reduction: Dihydro derivatives
Substitution: Various substituted isoindole derivatives
科学的研究の応用
2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The isoindole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate: A compound with similar hydroxyethyl functionality but different structural features.
N,N,N’,N’-Tetrakis-(2-hydroxyethyl)ethylenediamine: A compound with multiple hydroxyethyl groups and a different core structure.
5-(2-Hydroxyethyl)-2,2-dimethyl-2H-furo[3,4-h]chromen-7(9H)-one: A compound with a hydroxyethyl group and a furochromenone core.
Uniqueness
2-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of hydroxyethyl and isoindole functionalities, which confer distinct chemical and biological properties
特性
CAS番号 |
77967-47-6 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
2-(2-hydroxyethyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h12H,1-6H2 |
InChIキー |
RJZLGFKMSYCZDD-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


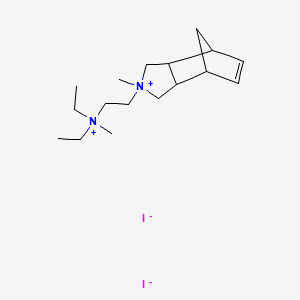

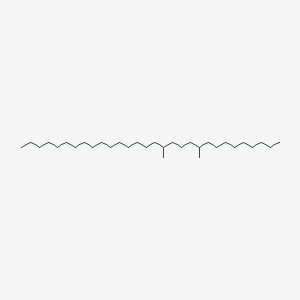

![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
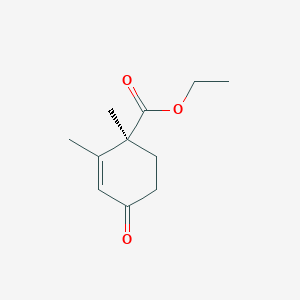
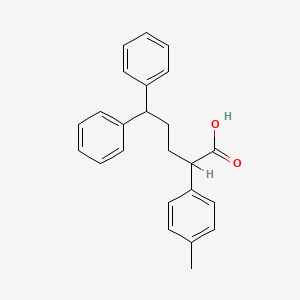
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
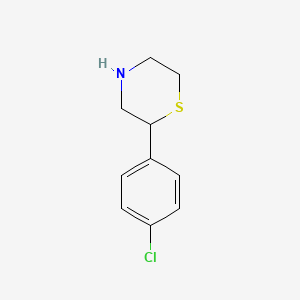
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
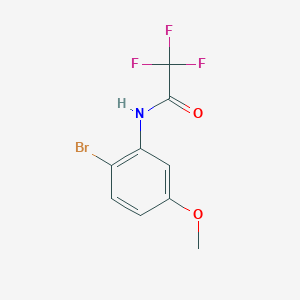
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)
![(1R,2S,3R,4S,7S,8R,13R,14R,16R,17S,18S,20S,22R,23S,25S)-13-hydroxy-2,4,8,23,25-pentamethyl-15,21,24,27-tetraoxaoctacyclo[20.4.1.03,20.04,18.07,17.08,13.014,16.023,25]heptacos-10-en-9-one](/img/structure/B14441173.png)
